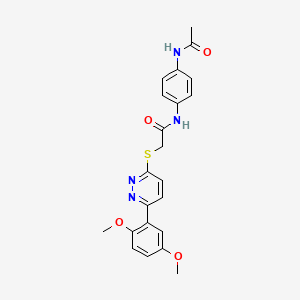

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14(27)23-15-4-6-16(7-5-15)24-21(28)13-31-22-11-9-19(25-26-22)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJRHAKLTDYLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Thioacetamide Formation: The thioacetamide group is introduced by reacting the intermediate with thioacetic acid or a thioamide derivative.

Final Coupling: The final step involves coupling the pyridazine intermediate with the 4-acetamidophenyl group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the aromatic rings or the thioacetamide group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.

Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound could be used as a probe or tool in biological research to study various biochemical pathways.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives in terms of core structure , substituents , synthetic methods , and key properties .

Structural Analysis

- Core Heterocycles: The target compound’s pyridazine core differs from the pyrimidine () and benzothiazole () cores in electronic properties and planarity. Benzothiazole derivatives () exhibit rigidity and π-stacking capabilities, which may enhance target affinity compared to pyridazine-based analogs .

Substituent Effects :

- The 2,5-dimethoxyphenyl group is shared with the benzothiazole derivative () and the thiadiazocin compound (). Methoxy groups improve lipophilicity and may modulate metabolic stability .

- Electron-withdrawing groups (e.g., CF3 in ) are preferred in patents for improved pharmacokinetics, whereas the target compound’s methoxy groups may favor different biological pathways .

Linker Diversity :

Functional Implications

Biological Activity

N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic implications based on recent literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-acetamidophenol with a pyridazinyl thioacetate derivative under controlled conditions, often utilizing solvents like acetic acid or ethanol to promote the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The thioacetamide moiety enhances lipophilicity, facilitating cell membrane penetration and subsequent modulation of intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against melanoma and pancreatic cancer cells. The mechanism involves the induction of apoptosis and autophagy, leading to reduced cell viability and tumor growth in xenograft models .

Case Studies

- Melanoma Treatment : A study reported that this compound exhibited potent activity against melanoma cells, leading to a marked decrease in tumor size in vivo .

- Chronic Myeloid Leukemia (CML) : Another investigation revealed that the compound effectively inhibited CML cell proliferation, showcasing its potential as a therapeutic agent for resistant cancer forms .

Data Tables

The following table summarizes the biological activities observed for this compound:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| Melanoma | 15.0 | Apoptosis induction | |

| Pancreatic Cancer | 12.5 | Autophagy induction | |

| Chronic Myeloid Leukemia | 10.0 | Cell cycle arrest |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics, with good bioavailability and metabolic stability. These properties are crucial for its potential use in chronic disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.